

# improving the specificity of psoralen-based RNA labeling

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# Psoralen-Based RNA Labeling: Technical Support Center

Welcome to the technical support center for **psoralen**-based RNA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and efficiency of your RNA labeling experiments.

# Frequently Asked Questions (FAQs)

Q1: What is **psoralen**-based RNA labeling and what are its advantages?

**Psoralen**-based RNA labeling is a technique used to covalently crosslink RNA molecules. **Psoralen**s are photosensitive compounds that intercalate into double-stranded regions of nucleic acids.[1][2][3] Upon exposure to long-wavelength ultraviolet (UVA) light (365 nm), **psoralen** forms covalent bonds with pyrimidine bases (primarily uridine and thymine) on opposite strands, effectively locking the interacting RNA strands together.[2][3][4]

The main advantages of this method include:

• In vivo application: **Psoralen** derivatives are cell-permeable, allowing for the capture of RNA-RNA interactions within living cells.[5]



- Specificity for double-stranded RNA: Psoralens preferentially intercalate into helical RNA regions, providing information about RNA secondary and tertiary structures.[2][4]
- Reversibility: The crosslinks can be reversed by irradiation with short-wavelength UV (UVC) light (254 nm), allowing for the separation and analysis of the individual RNA strands.[1][2]

Q2: Which **psoralen** derivative should I choose for my experiment?

The choice of **psoralen** derivative can significantly impact the efficiency and specificity of your experiment. Here are some commonly used derivatives:

- 4'-aminomethyl-trioxsalen (AMT): A water-soluble derivative that is widely used for detecting RNA-RNA interactions.[2] However, its solubility is limited, which can affect crosslinking efficiency.[6]
- Amotosalen: A more soluble psoralen derivative that exhibits higher crosslinking efficiency compared to AMT, even at similar concentrations.
- Biotinylated psoralen: These derivatives contain a biotin tag, which allows for the
  enrichment of crosslinked RNA fragments using streptavidin beads.[4][7] This can
  significantly improve the sensitivity of detection.[4][7] A derivative where biotin is appended
  to the 4'-position of AMT (AP3B) has shown improved efficiency in biotinylating DNA.[4][8][9]

Q3: How can I improve the specificity of **psoralen** labeling to a target RNA?

To target **psoralen** crosslinking to a specific RNA molecule, a site-directed **psoralen** (SSP) approach can be used. This involves attaching a **psoralen** derivative to a DNA oligonucleotide that is complementary to the target RNA sequence.[10][11] Hybridization of the oligonucleotide to the target RNA positions the **psoralen** at a specific site, and subsequent UV irradiation induces a localized crosslink.[10][11] To be effective, an intercalation site at an unpaired nucleotide in the RNA strand within the heteroduplex region should be designed.[10][11]

## **Troubleshooting Guide**



# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low Crosslinking Efficiency	Low Psoralen Concentration: Insufficient psoralen to intercalate into RNA duplexes.	Increase the concentration of the psoralen derivative. For AMT, concentrations up to 0.5 mg/mL are used. For the more soluble amotosalen, higher concentrations can be tested. [5][6]
Poor Psoralen Permeability: Inefficient entry of psoralen into cells.	For in vivo crosslinking, consider adding a low concentration of a permeabilizing agent like digitonin (e.g., 0.01%) to the media during psoralen incubation.[4][7][12]	
Suboptimal UV Irradiation: Incorrect wavelength or insufficient duration of UV exposure.	Ensure you are using a UVA (365 nm) light source for crosslinking. Optimize the irradiation time; longer exposure can increase crosslinking but also lead to RNA damage.[2][3]	
Inefficient Recovery of Crosslinked RNA: Crosslinked RNA can be lost during standard RNA extraction methods.	Psoralen crosslinking increases the hydrophobicity of RNA, causing it to partition into the interphase or organic phase during TRIzol extraction.  [6] Use a total nucleic acid (TNA) extraction method to recover all RNA species.[6][13]	



RNA Degradation	UV-induced Damage: Exposure to UV light, especially during crosslink reversal with UVC, can cause significant RNA damage.[4][6]	To minimize RNA damage during UVC (254 nm) reversal, consider using a singlet-state quencher like acridine orange. This has been shown to protect RNA from photodamage.[4][7][9]
High Background/ Non-specific Crosslinking	Excessive Psoralen Concentration: High concentrations can lead to non-specific intercalation and crosslinking.	Titrate the psoralen concentration to find the optimal balance between crosslinking efficiency and specificity.
Random Proximity Ligation: In methods like PARIS and SPLASH, non-crosslinked RNAs that are in close proximity can be ligated, leading to false positives.[14]	Enhance the enrichment of truly crosslinked fragments. This can be achieved by combining methods like two-dimensional gel electrophoresis (as in PARIS) with biotin-based pulldown (as in SPLASH).[14]	
Difficulty in Analyzing Crosslinked RNA	Crosslinks Inhibit Reverse Transcription: The covalent adducts formed by psoralen can block the progression of reverse transcriptase.	The crosslinks must be reversed using UVC (254 nm) irradiation before downstream applications like reverse transcription and sequencing. [2]

## **Quantitative Data Summary**

The efficiency of **psoralen**-based RNA labeling can be influenced by the choice of **psoralen** derivative and its concentration.



Psoralen Derivative	Concentration	Relative Crosslinking Efficiency	Reference
AMT	0.5 mg/mL	Baseline	[6]
Amotosalen	0.5 mg/mL	More efficient than AMT at the same concentration	[6]
Amotosalen	5 mg/mL	~5.7-fold increase in total crosslinked fragments compared to 0.5 mg/mL AMT	[6]
Biotinylated Psoralen	Not specified	Sensitivity increased from ~0.45 (psoralen) to ~0.75	[4][7]
AP3B (AMT-PEG3- Biotin)	Not specified for RNA	4 to 5 times more effective at labeling DNA in cells than a commercially available psoralen- biotin conjugate	[8]

# Experimental Protocols Protocol 1: In Vivo Psoralen Crosslinking of RNA in Mammalian Cells

This protocol is adapted from the PARIS (**Psoralen** Analysis of RNA Interactions and Structures) method.[5]

#### Materials:

- Adherent mammalian cells (e.g., HeLa)
- Phosphate-buffered saline (PBS), RNase-free



- 4'-aminomethyltrioxsalen (AMT) or Amotosalen
- UVA (365 nm) crosslinker (e.g., Stratalinker 2400)
- TRIzol or a total nucleic acid extraction kit

#### Procedure:

- Culture adherent cells to approximately 70% confluency in 10 cm plates.
- Prepare a fresh solution of the psoralen derivative (e.g., 0.5 mg/mL AMT or a higher concentration of amotosalen) in 1x PBS.
- Aspirate the culture medium and wash the cells once with 1x PBS.
- Add 0.4 mL of the psoralen solution (or 1x PBS as a negative control) to each 10 cm plate, ensuring the cell monolayer is covered.
- Incubate the plates at 37°C in a CO2 incubator for 10-30 minutes to allow for **psoralen** intercalation.
- Place the plates on ice in a pre-cooled UVA (365 nm) crosslinker.
- Irradiate the cells with a total energy of ~5 J/cm<sup>2</sup>.
- Immediately after crosslinking, proceed with RNA extraction. For optimal recovery of crosslinked RNA, use a total nucleic acid extraction method.[6][13]

#### **Protocol 2: Reversal of Psoralen Crosslinks**

#### Materials:

- Crosslinked RNA sample
- UVC (254 nm) light source
- Ice

#### Procedure:



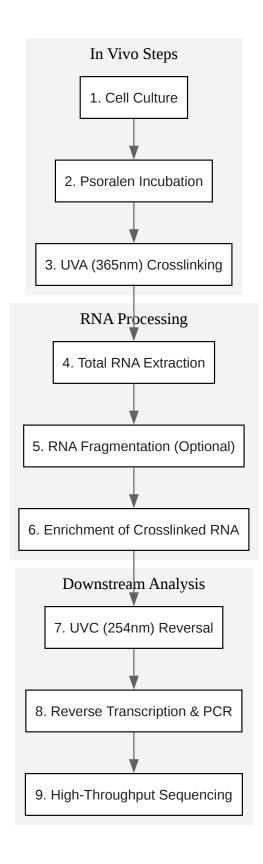




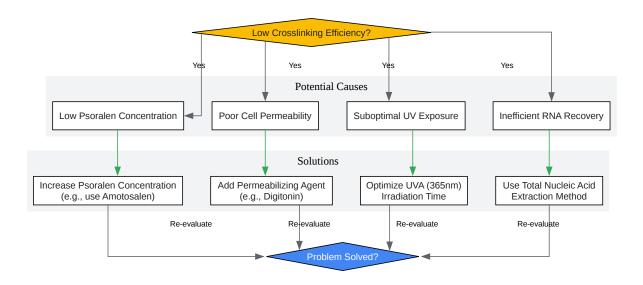
- Place the tube containing the crosslinked RNA sample on ice.
- Expose the sample to UVC (254 nm) light. The duration of exposure needs to be optimized, but typically ranges from 5 to 15 minutes.[5]
- The photoreversed RNA is now ready for downstream applications such as reverse transcription, PCR, or library preparation for sequencing.

### **Visualizations**









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